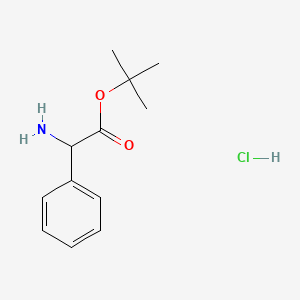

Tert-butyl 2-amino-2-phenylacetate hydrochloride

Description

Tert-butyl 2-amino-2-phenylacetate hydrochloride (CAS 124619-74-5) is a chiral ester derivative of phenylglycine, with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . It is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and chiral catalysts. The compound’s tert-butyl ester group provides steric bulk, enhancing stability against hydrolysis compared to smaller alkyl esters like methyl or ethyl . Commercial samples typically have a purity of 97%, making it suitable for high-precision applications .

Properties

IUPAC Name |

tert-butyl 2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYKTKOQAVJTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-phenylacetate hydrochloride typically involves the esterification of phenylacetic acid followed by amination. One common method includes:

Esterification: Phenylacetic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to form tert-butyl phenylacetate.

Amination: The ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group, resulting in tert-butyl 2-amino-2-phenylacetate.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Tert-butyl 2-amino-2-phenylacetate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

-

Drug Development

The compound has been identified as a potential candidate for drug development due to its structural similarity to biologically active molecules. It is particularly relevant in the design of inhibitors targeting specific enzymes or receptors involved in various diseases, including viral infections and cancer. -

Biochemical Studies

Tert-butyl 2-amino-2-phenylacetate hydrochloride serves as a model compound in biological research to investigate enzyme interactions and metabolic pathways involving amino acid derivatives. Its ability to form hydrogen bonds and ionic interactions with active sites enhances its utility in pharmacological studies. -

Antiviral Research

Recent studies have explored the antiviral properties of compounds similar to this compound, particularly against coronaviruses. The compound's mechanism of action may involve binding to viral proteases, thus inhibiting replication processes . -

Chirality Studies

The compound's chirality has implications in the synthesis of unnatural amino acids and other chiral compounds, which are essential in developing enantiomerically pure pharmaceuticals. Research into staircase chirality has been inspired by the design of such compounds .

Case Study 1: Antiviral Activity

A study investigated the efficacy of various amino acid derivatives, including this compound, as potential antiviral agents against SARS-CoV-2. The results indicated that modifications to the amino group significantly enhanced binding affinity to the viral protease, suggesting a pathway for developing new antiviral drugs .

Case Study 2: Enzyme Interaction

In biochemical assays, this compound was used to study interactions with specific metabolic enzymes. The findings demonstrated that the compound could act as an inhibitor for certain enzymes involved in amino acid metabolism, highlighting its potential role in metabolic engineering.

Data Tables

| Application Area | Description |

|---|---|

| Drug Development | Targeting specific enzymes or receptors |

| Biochemical Studies | Investigating enzyme interactions and metabolic pathways |

| Antiviral Research | Developing inhibitors against viral replication |

| Chirality Studies | Synthesizing unnatural amino acids |

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-phenylacetate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The phenyl group provides hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

Table 1: Key Properties of Tert-butyl 2-amino-2-phenylacetate Hydrochloride and Analogs

Structural and Functional Differences

- Ester Group Impact: The tert-butyl group in the target compound reduces hydrolysis rates due to steric hindrance, making it preferable for prolonged reactions or storage . In contrast, methyl and ethyl esters (e.g., methyl 2-amino-2-phenylacetate HCl, CAS 15028-40-7) hydrolyze more readily, limiting their utility in aqueous environments .

- Chirality: Enantiomers like methyl (R)- and (S)-2-amino-2-phenylacetate HCl (CAS 201.65 g/mol) are critical for asymmetric synthesis, with the (R)-enantiomer being prioritized in certain APIs . The tert-butyl derivative’s stereochemistry is less frequently reported but likely influences binding specificity in chiral environments.

- Purity and Commercial Availability: The tert-butyl compound’s higher purity (97% vs. 95% for methyl derivatives) reduces by-products in sensitive reactions . Suppliers like Hebei Weibang Biotechnology emphasize batch consistency for pharmaceutical-grade materials .

Stability and Reactivity

- Hydrolysis Resistance: Tert-butyl esters resist hydrolysis under neutral conditions but cleave under strong acids (e.g., trifluoroacetic acid), a trait exploited in peptide deprotection . Methyl esters, however, degrade even in mild acidic/basic conditions, necessitating careful handling . Ethyl esters (e.g., ethyl 2-amino-2-phenylacetate HCl) exhibit intermediate stability, suitable for short-term industrial processes .

- Thermal and Oxidative Stability: No specific hazards are reported for the tert-butyl compound, though standard precautions (ventilation, PPE) are advised . The cyclopropylmethyl analog’s strained ring may confer unique reactivity in photochemical or thermal conditions .

Biological Activity

Tert-butyl 2-amino-2-phenylacetate hydrochloride is an organic compound with the molecular formula C₁₂H₁₈ClNO₂. This compound has garnered interest in the field of medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by:

- Molecular Weight : 243.73 g/mol

- Chemical Structure : Contains a tert-butyl group, an amino group, and a phenylacetate moiety.

- Physical State : Typically appears as a white crystalline solid.

The unique arrangement of these functional groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interactions : The compound serves as a model for studying enzyme interactions due to its structural similarity to various amino acid derivatives. It can engage in hydrogen bonding and ionic interactions with active sites of enzymes, facilitating metabolic processes.

- Binding Affinity : The phenyl group enhances hydrophobic interactions, which may increase the binding affinity to specific receptors or enzymes, making it a candidate for drug development targeting these biological molecules .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Interaction Studies : In vitro assays demonstrated that this compound could effectively compete with natural substrates for enzyme binding sites, indicating its potential as an enzyme inhibitor in metabolic pathways.

- Pharmacological Applications : A study focused on the synthesis of similar compounds revealed that modifications in the phenyl group significantly altered the binding affinity to target receptors, suggesting that this compound could be optimized for enhanced therapeutic effects .

Q & A

Q. What are the key considerations for synthesizing tert-butyl 2-amino-2-phenylacetate hydrochloride with high purity?

The synthesis typically involves multi-step procedures, including protection/deprotection of functional groups and acid-base reactions. A common approach utilizes tert-butyl esters to protect amine groups during intermediate steps. For example, the tert-butyl carbamate (Boc) group is often introduced to stabilize the amine, followed by deprotection using hydrochloric acid to yield the hydrochloride salt. Critical factors include:

- Reagent selection : Use of anhydrous conditions to prevent hydrolysis of intermediates.

- Purification : Recrystallization or column chromatography to isolate the product from byproducts like unreacted starting materials or deprotected species .

- Yield optimization : Adjusting reaction time, temperature, and stoichiometry (e.g., excess tert-butyl chloroformate for efficient protection) .

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?

Analytical techniques must address both chemical structure and chirality:

- NMR spectroscopy : H and C NMR verify the tert-butyl group (δ ~1.4 ppm for 9H) and phenylacetate backbone .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 201.65 g/mol for the hydrochloride salt) .

- Chiral HPLC : Using columns like Chiralpak® IA/IB to resolve enantiomers and determine enantiomeric excess (ee). For example, methyl (2R)-2-amino-2-phenylacetate hydrochloride shows distinct retention times compared to its (S)-isomer .

Q. What are the recommended storage conditions to maintain compound stability?

The compound is hygroscopic and prone to decomposition under moisture or acidic/basic conditions. Best practices include:

- Storage : Sealed containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the ester group.

- Handling : Use desiccants and avoid prolonged exposure to ambient humidity .

Advanced Research Questions

Q. How can this compound be utilized in designing bioactive molecules?

The compound serves as a versatile intermediate in medicinal chemistry:

- Peptide mimetics : The phenylacetate core mimics natural amino acid side chains, enabling integration into peptidomimetic scaffolds targeting proteases or GPCRs .

- Structure-activity studies : Modifications at the phenyl ring (e.g., trifluoromethyl substitution) enhance metabolic stability or binding affinity. For example, trifluoromethyl groups increase lipophilicity and resistance to oxidative degradation .

- Prodrug development : The tert-butyl ester can be hydrolyzed in vivo to release active carboxylic acid derivatives .

Q. What methodologies enable enantioselective synthesis of this chiral compound?

Enantiocontrol strategies include:

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed aminations to set the stereocenter .

- Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer of a racemic mixture .

- Chiral auxiliaries : Use of (R)- or (S)-phenylethylamine to induce stereochemistry during esterification .

Q. How should researchers mitigate risks when handling hazardous intermediates during synthesis?

Safety protocols for reactive intermediates (e.g., acyl chlorides, strong acids):

- PPE : Chemical-resistant gloves (nitrile), goggles, and lab coats.

- Respiratory protection : NIOSH-approved respirators (e.g., OV/AG filters) for volatile reagents .

- Ventilation : Conduct reactions in fume hoods with scrubbers for acid gas neutralization .

Q. How can contradictory spectral data or low yields be troubleshooted in synthesis?

Common issues and solutions:

- Impurity identification : LC-MS or F NMR (if fluorinated analogs are present) to detect side products like de-esterified amines or dimerization byproducts .

- Low yield : Optimize Boc-deprotection conditions (e.g., HCl concentration, reaction time) to minimize over-acidification .

- Stereochemical drift : Monitor reaction pH and temperature to prevent racemization during deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.